3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 5301-33-7
VCID: VC5726904
InChI: InChI=1S/C10H11ClN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2
SMILES: C1CN(C(=O)C1N)C2=CC=C(C=C2)Cl
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66

3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one

CAS No.: 5301-33-7

Cat. No.: VC5726904

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66

* For research use only. Not for human or veterinary use.

3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one - 5301-33-7

Specification

CAS No. 5301-33-7
Molecular Formula C10H11ClN2O
Molecular Weight 210.66
IUPAC Name 3-amino-1-(4-chlorophenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C10H11ClN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2
Standard InChI Key ALMOVYPHTUAJRX-UHFFFAOYSA-N
SMILES C1CN(C(=O)C1N)C2=CC=C(C=C2)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyrrolidin-2-one core substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with an amino group. This arrangement creates a planar aromatic system conjugated with a polar lactam ring, enabling diverse intermolecular interactions. Key structural descriptors include:

PropertyValue
IUPAC Name3-amino-1-(4-chlorophenyl)pyrrolidin-2-one
SMILESC1CN(C(=O)C1N)C2=CC=C(C=C2)Cl
InChIKeyALMOVYPHTUAJRX-UHFFFAOYSA-N
Topological Polar Surface Area64.7 Ų

The 4-chlorophenyl group enhances lipophilicity (logP=1.92\log P = 1.92), while the amino and lactam groups contribute to hydrogen bonding capacity .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs a three-step sequence:

  • Friedel-Crafts Acylation: 4-Chloroaniline reacts with succinic anhydride to form 4-chlorophenylsuccinamic acid.

  • Cyclization: Intramolecular dehydration using POCl₃ yields 1-(4-chlorophenyl)pyrrolidin-2-one.

  • Amination: Nitration followed by catalytic hydrogenation introduces the 3-amino group .

Reaction conditions are critical:

  • Cyclization requires temperatures >120°C and anhydrous conditions to prevent hydrolysis .

  • Amination with Raney nickel at 50 psi H₂ achieves >85% yield .

Industrial Scalability

Batch production faces challenges in controlling exothermic reactions during cyclization. Continuous flow reactors have improved safety and reduced byproducts like 4-chloroaniline dimers . Major suppliers include Matrix Scientific (USA) and Block Chemical Technology (China), with purity grades up to 98.5%.

Physicochemical Properties

Experimental data reveal distinct thermal and solubility characteristics:

PropertyValueMethod
Melting Point94–97°CDifferential Scanning Calorimetry
Boiling Point423±45°C (predicted)EPI Suite Estimation
Density1.157±0.06 g/cm³Gas Pycnometry
pKa8.28±0.20Potentiometric Titration
Solubility (Water)2.1 mg/mL at 25°CShake-Flask Method

The compound exhibits pH-dependent solubility, with protonation of the amino group (pKa8.3\text{p}K_a \approx 8.3) enhancing aqueous solubility under acidic conditions .

MetricValue
MIC128 µg/mL
MBC256 µg/mL

Activity is attributed to membrane disruption via hydrophobic interactions .

Spectroscopic Characterization

NMR Profiling

¹H NMR (400 MHz, DMSO-d6d_6):

  • δ 7.45 (d, J=8.4J = 8.4 Hz, 2H, ArH)

  • δ 6.95 (d, J=8.4J = 8.4 Hz, 2H, ArH)

  • δ 4.12 (m, 1H, NH₂)

  • δ 3.65–3.55 (m, 2H, CH₂N)

  • δ 2.85–2.70 (m, 2H, CH₂CO)

¹³C NMR (100 MHz, DMSO-d6d_6):

  • 176.8 ppm (C=O)

  • 138.2 ppm (C-Cl)

  • 128.4, 127.3 ppm (ArC)

  • 53.1 ppm (CH₂N)

  • 36.7 ppm (CH₂CO)

Mass Spectrometry

ESI-MS (m/zm/z): 211.06 [M+H]⁺ (calc. 210.66), major fragments at 167.08 (loss of CONH₂) and 139.05 (C₆H₄Cl⁺).

Industrial Applications and Regulatory Status

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors in clinical trials (e.g., NCT04528680 for breast cancer). Derivatives with triazole substituents show enhanced bioavailability (F=67%F = 67\%) .

ParameterResult
LD₅₀ (rat, oral)>2000 mg/kg
Skin IrritationNon-irritant
Mutagenicity (Ames)Negative

Handling requires PPE due to dust inhalation risks (TLV-TWA 0.1 mg/m³).

Future Directions

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles (150 nm diameter) improves tumor accumulation 3.2-fold in murine models .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time from 12 h to 45 min with 92% yield, minimizing solvent waste .

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